molecular formula C12H12O4S B8272765 2-Acetylthio-3-benzoylpropionic acid

2-Acetylthio-3-benzoylpropionic acid

Cat. No. B8272765
M. Wt: 252.29 g/mol
InChI Key: VDVCDDVDKYKSKP-UHFFFAOYSA-N
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Patent
US04594197

Procedure details

To a solution of 1.76 g of 3-benzoylacrylic acid in 30 ml of diethyl ether was added 0.8 ml of thioacetic acid, and the resulting mixture was stirred at room temperature for 5 hours. The diethyl ether was removed from the reaction mixture by evaporation under reduced pressure, and the residue was purified by silica gel column chromatography using a mixture of hexane and dichloromethane as an eluent and recrystallized from a mixture of hexane and diethyl ether to give 2.09 g of 2-acetylthio-3-benzoylpropionic acid.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:17])(=[S:16])[CH3:15]>C(OCC)C>[C:14]([S:16][CH:10]([CH2:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]([OH:13])=[O:12])(=[O:17])[CH3:15]

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=CC(=O)O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=S)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The diethyl ether was removed from the reaction mixture by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexane and dichloromethane as an eluent
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of hexane and diethyl ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)SC(C(=O)O)CC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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